molecular formula C15H18O3 B6223407 ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2763777-30-4

ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6223407
CAS RN: 2763777-30-4
M. Wt: 246.3
InChI Key:
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Description

Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (EMPC) is a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. It is a versatile and useful building block for the synthesis of a variety of compounds. It has been used in the synthesis of drugs, polymers, and other materials. In addition, it has been used in the synthesis of a variety of other compounds, including those used in the synthesis of pharmaceuticals, fragrances, and other materials.

Scientific Research Applications

Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of drugs, polymers, and other materials. In addition, it has been used in the synthesis of a variety of other compounds, including those used in the synthesis of pharmaceuticals, fragrances, and other materials. It has also been used in the synthesis of compounds for use in drug delivery, gene delivery, and other biological applications.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is not well understood. However, it is believed that it acts as a nucleophile, reacting with other molecules to form new compounds. It is also believed to act as an acid, donating protons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate are not well understood. However, it is believed to be a weak acid, with a pKa of approximately 5.5. It is also believed to be a weak nucleophile, with a nucleophilicity of approximately 0.1.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in laboratory experiments include its low cost, its ease of synthesis, and its versatility. The main limitation of using ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in laboratory experiments is its low reactivity.

Future Directions

1. Investigating the mechanism of action of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in more detail.
2. Studying the biochemical and physiological effects of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.
3. Developing new synthetic methods for the synthesis of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.
4. Investigating the use of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in drug delivery and gene delivery.
5. Investigating the use of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in the synthesis of pharmaceuticals, fragrances, and other materials.
6. Investigating the use of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in the synthesis of polymers and other materials.
7. Investigating the use of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in the synthesis of compounds for use in biomedical applications.
8. Investigating the use of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in the synthesis of compounds for use in environmental applications.
9. Investigating the use of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in the synthesis of compounds for use in industrial applications.
10. Investigating the use of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in the synthesis of compounds for use in agricultural applications.

Synthesis Methods

Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be synthesized via a variety of methods, including the following:
1. Direct synthesis: This method involves the reaction of an alkyl halide with a nucleophilic reagent, such as a Grignard reagent, to form the desired product.
2. Oxidation: This method involves the oxidation of an alkyl halide with a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate, to form the desired product.
3. Reduction: This method involves the reduction of an alkyl halide with a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the desired product.
4. Cyclization: This method involves the cyclization of an alkyl halide with a suitable cyclizing agent, such as a Lewis acid or a Grignard reagent, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves the reaction of 1-phenyl-1-cyclohexene-1-carboxylic acid with methanol and sulfuric acid to form methyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate. This intermediate is then reacted with ethyl iodide in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "1-phenyl-1-cyclohexene-1-carboxylic acid", "methanol", "sulfuric acid", "ethyl iodide", "potassium carbonate" ], "Reaction": [ "Step 1: React 1-phenyl-1-cyclohexene-1-carboxylic acid with methanol and sulfuric acid to form methyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.", "Step 2: React methyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate with ethyl iodide and potassium carbonate to yield ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate." ] }

CAS RN

2763777-30-4

Product Name

ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Molecular Formula

C15H18O3

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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